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Compound of Interest

Compound Name: Pocenbrodib

Cat. No.: B12395056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and key

experimental protocols for the clinical investigation of Pocenbrodib, a first-in-class, orally

bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-

binding protein (CBP). The information is based on the publicly available data from the Phase

1b/2a clinical trial NCT06785636.

Mechanism of Action
Pocenbrodib is designed to inhibit the catalytic activity of the paralogous transcriptional co-

activators, p300 and CBP. These proteins are crucial for the expression of a wide array of

genes involved in cancer cell growth, proliferation, and survival. In the context of metastatic

castration-resistant prostate cancer (mCRPC), p300/CBP are key co-activators of the Androgen

Receptor (AR), a primary driver of prostate cancer progression. By inhibiting p300/CBP,

Pocenbrodib aims to downregulate the expression of AR and its target genes, thereby

overcoming resistance to standard-of-care AR-targeted therapies.
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Pocenbrodib's mechanism of action in inhibiting the p300/CBP signaling pathway.
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Clinical Trial Dosage and Administration
The following tables summarize the dosage and administration schedule for Pocenbrodib in

the Phase 1b/2a clinical trial (NCT06785636).

Phase 1b: Monotherapy Dose Escalation
This phase is designed to determine the safety, tolerability, and recommended Phase 2 dose

(RP2D) of Pocenbrodib as a monotherapy.

Dose Level
Pocenbrodib
Dosage

Administration
Schedule

Cycle Length

1 50 mg
Orally, once daily

(QD)

28 days (21 days on,

7 days off)

2 100 mg
Orally, once daily

(QD)

28 days (21 days on,

7 days off)

3 150 mg
Orally, once daily

(QD)

28 days (21 days on,

7 days off)

4 200 mg
Orally, once daily

(QD)

28 days (21 days on,

7 days off)

5 250 mg
Orally, once daily

(QD)

28 days (21 days on,

7 days off)

Phase 2a: Combination Therapy
This phase evaluates the safety and efficacy of Pocenbrodib in combination with standard-of-

care therapies for mCRPC.
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Cohort
Pocenbrodib
Dosage

Combination Agent
Administration
Schedule

A
To be determined from

Phase 1b
Monotherapy

Orally, once daily

(QD)

B
To be determined from

Phase 1b
Abiraterone Acetate

Pocenbrodib: Orally,

QD; Abiraterone:

Orally, QD

C
To be determined from

Phase 1b
Olaparib

Pocenbrodib: Orally,

QD; Olaparib: Orally,

QD

D
To be determined from

Phase 1b
177Lu-PSMA-617

Pocenbrodib: Orally,

QD; 177Lu-PSMA-

617: Intravenous

infusion every 6

weeks for up to 6

cycles

Experimental Protocols
The following are representative protocols for the key experimental assays conducted in the

Pocenbrodib clinical trial. These are based on standard industry practices and publicly

available information.

Pharmacokinetic (PK) Analysis Protocol
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

Pocenbrodib.

Methodology:

Sample Collection:

Blood samples (approximately 5 mL) will be collected in K2-EDTA tubes at pre-defined

time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose on Day 1 of

Cycle 1.
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Trough samples will be collected pre-dose on specified days throughout the treatment

cycles.

Plasma Preparation:

Blood samples will be centrifuged at 1500 x g for 10 minutes at 4°C within 30 minutes of

collection.

Plasma will be harvested and stored in duplicate aliquots at -80°C until analysis.

Bioanalytical Method:

Pocenbrodib concentrations in plasma will be determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

The method will be validated for linearity, precision, accuracy, and selectivity according to

regulatory guidelines.

Data Analysis:

Non-compartmental analysis will be used to determine key PK parameters, including:

Maximum plasma concentration (Cmax)

Time to maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Terminal half-life (t1/2)

Apparent clearance (CL/F)

Apparent volume of distribution (Vz/F)
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A representative workflow for pharmacokinetic analysis.

Pharmacodynamic (PD) and Biomarker Analysis
Protocol
Objective: To assess the biological effects of Pocenbrodib on its target and downstream

pathways, and to identify potential biomarkers of response.

1. Prostate-Specific Antigen (PSA) Monitoring:

Sample Collection: Blood samples will be collected at screening, on Day 1 of each cycle, and

at the end of treatment.

Analysis: Serum PSA levels will be measured using a validated immunoassay.

Response Criteria: PSA response will be defined as a ≥50% decrease from baseline,

confirmed by a second measurement at least 3 weeks later.

2. Circulating Tumor Cell (CTC) Enumeration and Characterization:

Sample Collection: Whole blood will be collected in CellSave Preservative Tubes at baseline

and at specified time points during treatment.

CTC Enumeration: CTCs will be enumerated using the FDA-cleared CELLSEARCH®

system.

AR-V7 Analysis: CTCs will be further analyzed for the expression of the androgen receptor

splice variant 7 (AR-V7) using a validated immunofluorescence or RT-qPCR assay.
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3. Biomarker Analysis from Tumor Biopsies:

Sample Collection: Tumor biopsies will be collected at baseline and, where feasible, on-

treatment.

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tissue sections will

be stained for key biomarkers, including:

p300/CBP

Acetylated histones (e.g., H3K27ac)

Androgen Receptor

Next-Generation Sequencing (NGS): DNA and RNA will be extracted from tumor tissue to

identify genetic alterations and gene expression profiles associated with response or

resistance to Pocenbrodib.
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Workflow for pharmacodynamic and biomarker analysis.

Conclusion
The clinical development of Pocenbrodib represents a promising new approach for the

treatment of metastatic castration-resistant prostate cancer. The Phase 1b/2a trial is designed

to rigorously evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this

novel p300/CBP inhibitor, both as a monotherapy and in combination with existing therapies.

The comprehensive biomarker strategy integrated into the trial will be crucial for identifying

patients most likely to benefit from this targeted therapy and for elucidating the mechanisms of

response and resistance. The protocols outlined in these application notes provide a framework
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for the key experimental procedures that will generate the data necessary to advance the

clinical development of Pocenbrodib.

To cite this document: BenchChem. [Application Notes and Protocols: Pocenbrodib Dosage
and Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395056#pocenbrodib-dosage-and-administration-
in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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